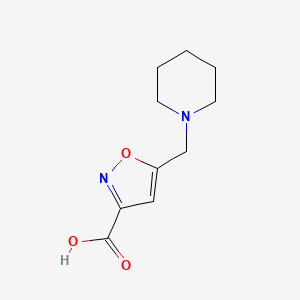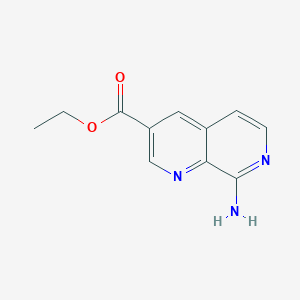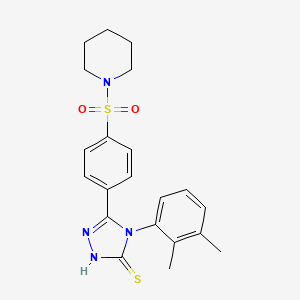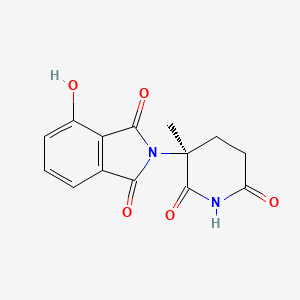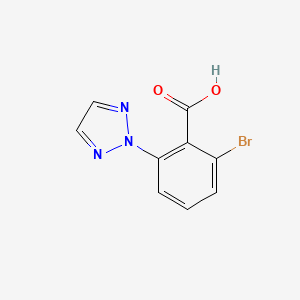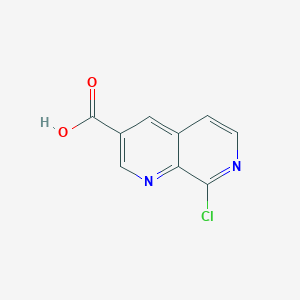
8-Chloro-1,7-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position on the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyridine with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Naphthyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds in the naphthyridine family are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine-3-carboxylic acid: Known for its antibacterial properties.
6-Chloro-1,8-naphthyridine-3-carboxylic acid: Another chlorinated naphthyridine with similar biological activities.
1,5-Naphthyridine derivatives: Studied for their diverse biological activities, including anticancer and antimicrobial properties
Uniqueness: 8-Chloro-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8th position and the carboxylic acid group at the 3rd position makes it a valuable intermediate for the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C9H5ClN2O2 |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
8-chloro-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4H,(H,13,14) |
Clé InChI |
BOCCTWXNOQSDDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=NC=C(C=C21)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


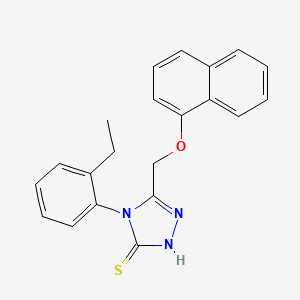
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)
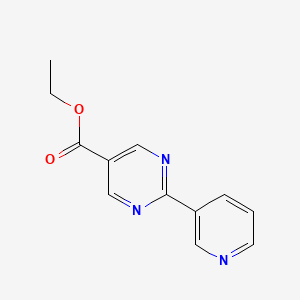

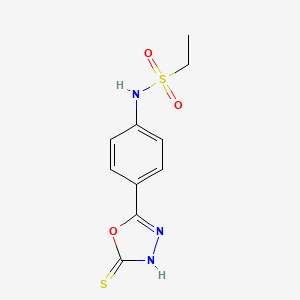
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
